Uroxanthin

Description

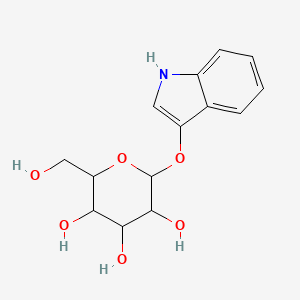

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-3-yl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8/h1-5,9H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFFHSIDQOFMLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2642-37-7 (mono-potassium salt) | |

| Record name | Indican | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701043787 | |

| Record name | Indoxyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indoxyl sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

487-94-5, 1336-79-4 | |

| Record name | Indoxyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indican | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indican | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoxyl sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07992 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indoxyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOXYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT0QA88913 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indoxyl sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling the Yellow Hue: A Historical and Technical Guide to the Discovery of Uroxanthin in Urine

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical context surrounding the discovery of uroxanthin, a term that marks a pivotal moment in the nascent field of clinical chemistry. We will explore the key figures, the experimental methods of the era, and the conceptual understanding that led to the identification of this urinary component, later understood to be indican (B1671873).

Introduction: The Dawn of Chemical Urinalysis

The 19th century witnessed a paradigm shift in medical diagnostics, moving from purely observational uroscopy to the chemical analysis of urine. This transition was driven by the burgeoning field of organic chemistry and the quest to understand the physiological and pathological processes of the human body. It was within this environment of scientific inquiry that the yellow pigment of urine, a long-observed but little-understood phenomenon, came under scrutiny. The investigation into this "coloring matter" laid the groundwork for understanding metabolic pathways and the diagnostic potential of urinalysis.

The Discovery of this compound: The Work of Johann Florian Heller

The term "this compound" was coined by the Austrian chemist and physician Johann Florian Heller in the mid-19th century.[1] Heller is considered one of the founders of modern clinical chemistry.[1] He identified this compound as a yellow substance present in small amounts in healthy urine but in significantly larger quantities in the urine of diseased individuals.[1]

Heller's crucial observation was that the action of strong acids on this "this compound" produced two new, distinct pigments: a blue one he named uroglaucin (later identified as indigo (B80030) blue) and a red one called urrhodin (later identified as indigo red).[1] These colorful products provided a tangible, albeit qualitative, marker for the presence and relative abundance of the precursor substance. It was later established that Heller's "this compound" was, in fact, indican (indoxyl sulfate), a product of tryptophan metabolism.[1]

Experimental Protocols: Heller's Test for this compound (Indican)

One of the earliest and most significant experimental protocols for the detection of this compound was "Heller's Test." This qualitative test provided a method to observe the transformation of the colorless indican in urine into its colored oxidation products.

Principle: The test is based on the acid hydrolysis of indican (this compound) to indoxyl, followed by the oxidation of indoxyl by a strong oxidizing agent (nitric acid) to form the colored compounds indigo blue (uroglaucin) and indigo red (urrhodin).

Reagents:

-

Concentrated Hydrochloric Acid (HCl)

-

Concentrated Nitric Acid (HNO₃)

Procedure:

-

To a small volume of urine (approximately 2-5 mL) in a test tube, an equal volume of concentrated hydrochloric acid was added.

-

A few drops of concentrated nitric acid were then added to the mixture.

-

The solution was gently heated.

-

A color change to violet, blue, or red indicated the presence of indican (this compound).[1]

This test, while simple by modern standards, was a significant advancement, allowing for the consistent detection of what was then considered a key pathological indicator in urine.

Data Presentation: Qualitative Observations of this compound

Quantitative analysis of urinary components was in its infancy in the 19th century. As such, the data from this period are primarily qualitative and observational. Heller's findings on this compound can be summarized as follows:

| Condition | This compound (Indican) Level |

| Healthy Individuals | Small quantity |

| Diseased Individuals | Large quantities |

Note on Quantitative Data: Extensive searches for specific quantitative data on this compound or indican concentrations in urine from the 19th century did not yield numerical values. The analytical chemistry of the time lacked the techniques for precise quantification of such organic molecules in complex biological fluids. The assessment of "small" versus "large" quantities was based on the intensity of the color reaction in tests like Heller's.

Visualization of the Discovery Process

The following diagram illustrates the conceptual workflow of Heller's discovery and the relationships he established between this compound and its colored derivatives.

Conclusion

The discovery and initial characterization of this compound by Johann Florian Heller represent a significant milestone in the history of clinical chemistry. Although the terminology has evolved, with "this compound" being superseded by "indican," Heller's work laid the foundation for understanding the clinical significance of this urinary metabolite. His development of a simple, colorimetric test provided physicians of the era with a valuable tool for probing the internal state of the body. This early research into urinary pigments underscores the importance of fundamental chemical investigation in advancing medical diagnostics and our understanding of human physiology and disease.

References

Unraveling Uroxanthin: A Technical Guide to its Role in Early Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the historical context of uroxanthin, an archaic term in the study of metabolic pigments, and its relationship to the modern understanding of urochrome, the primary determinant of urine's yellow color. We explore the pioneering work of 19th-century physiological chemist John Louis William Thudichum, who is credited with early investigations into this substance. This document provides a detailed examination of the experimental protocols of the era, offering a window into the nascent field of biochemistry. Quantitative data, where available from historical records, is presented, and key conceptual frameworks and experimental workflows are visualized through diagrams rendered in the DOT language. This guide serves as a comprehensive resource for researchers interested in the historical foundations of metabolic research and the evolution of our understanding of endogenous pigments.

Introduction: The Enigma of this compound

In the annals of early metabolic research, the term "this compound" emerges as a descriptor for the yellow pigment of urine. Coined in an era when the tools of chemical analysis were still in their infancy, the precise nature of this compound was a subject of considerable investigation. Today, the term is largely obsolete, having been superseded by "urochrome" and, more specifically, "urobilin."[1][2] However, an exploration of the historical work on this compound provides valuable insights into the development of biochemical thought and experimental practice.

The most prominent figure in this area of research is John Louis William Thudichum, a physician and chemist who conducted extensive studies on the chemical composition of the brain and other biological materials.[3] His investigations into the pigments of urine laid the groundwork for future studies, even as the terminology he employed has fallen out of common use. This guide will revisit Thudichum's work and the broader context of 19th-century urine analysis to provide a detailed technical overview of the subject.

From this compound to Urobilin (B239242): A Shift in Understanding

Thudichum's initial work on urinary pigments led him to identify a substance he termed "this compound." He proposed that this was the primary coloring agent in healthy urine and, intriguingly, a "chromogen" capable of producing other colors. Under the influence of acids, he observed the formation of a blue pigment ("uroglaucin") and a red pigment ("urrhodin").

This early conceptualization of a single precursor giving rise to multiple colored compounds reflects the nascent state of metabolic science. It is now understood that the yellow color of urine is primarily due to urobilin, a degradation product of heme.[1][2] The historical term "urochrome" is often used synonymously with urobilin.[1][2] The relationship between Thudichum's "this compound" and the modern understanding of urobilin is that the former was an early, and likely impure, preparation of the latter.

The following diagram illustrates the historical perspective on the transformation of this compound as proposed in early studies.

Quantitative Analysis of Urinary Pigments in the 19th Century

The quantitative analysis of urinary constituents in the 19th century was a challenging endeavor, limited by the available technology. While precise quantification of pigments like this compound was not feasible in the modern sense, researchers of the era did attempt to measure the relative amounts of various substances in urine. These early efforts laid the foundation for the development of clinical chemistry.

Historical records of specific quantitative data for "this compound" are scarce. However, the table below presents a summary of the typical composition of normal human urine as understood in the late 19th and early 20th centuries. This provides context for the environment in which this compound was studied.

| Constituent | Average Quantity (per 1000 parts of Urine) |

| Water | 950.00 |

| Urea | 23.30 |

| Uric Acid | 0.50 |

| Creatinine | 1.00 |

| Hippuric Acid | 0.40 |

| Sodium Chloride | 8.00 |

| Phosphoric Acid | 2.50 |

| Sulfuric Acid | 1.50 |

| Lime and Magnesia | 0.80 |

| Coloring Matter (Urochrome) | Trace Amounts |

Note: The values presented are approximations based on historical texts and should be considered within the context of the analytical methods of the time.

Experimental Protocols of the Era

The isolation and characterization of substances from biological fluids in the 19th century relied on a combination of precipitation, extraction, and qualitative chemical tests. The following protocols are reconstructed based on the methodologies described in J.L.W. Thudichum's "A Manual of Chemical Physiology" (1872) and other contemporary sources, which would have been used to study "this compound" (referred to as urochrome in his later work).

Protocol for the Isolation of Urochrome (this compound)

This protocol outlines a multi-step process for the isolation of the primary yellow pigment from urine.

Objective: To isolate a concentrated form of the yellow urinary pigment (urochrome/uroxanthin) for further chemical and physical analysis.

Materials:

-

Large quantities of fresh, normal human urine

-

Milk of lime (a suspension of calcium hydroxide (B78521) in water)

-

Oxalic acid solution

-

Hydrochloric acid (HCl)

-

Absolute alcohol

-

Ether

-

Animal charcoal (activated carbon)

-

Filter paper and funnels

-

Evaporating dishes

-

Water bath

Methodology:

-

Precipitation of Phosphates:

-

To a large volume of fresh urine, add milk of lime in slight excess to precipitate the earthy phosphates.

-

Allow the precipitate to settle, then decant the supernatant fluid.

-

Wash the precipitate with water and filter. The filtrate, which is now alkaline and contains the urochrome, is carried forward.

-

-

Removal of Lime and Concentration:

-

To the alkaline filtrate, carefully add a solution of oxalic acid to precipitate the excess lime as calcium oxalate (B1200264).

-

Filter off the calcium oxalate precipitate.

-

Evaporate the filtrate on a water bath to a syrupy consistency.

-

-

Acidification and Extraction:

-

To the concentrated syrup, add a small amount of hydrochloric acid to liberate the urochrome.

-

Add a large excess of absolute alcohol to the acidified syrup. This will precipitate most of the inorganic salts.

-

Filter the alcoholic solution to remove the precipitated salts.

-

-

Purification with Animal Charcoal:

-

Treat the alcoholic filtrate with animal charcoal to decolorize it partially and remove other impurities. The amount of charcoal should be carefully controlled to avoid excessive loss of the pigment.

-

Filter the solution to remove the charcoal.

-

-

Final Isolation:

-

Evaporate the alcoholic solution to dryness on a water bath.

-

The resulting residue contains a concentrated, albeit still impure, preparation of urochrome.

-

Further purification can be attempted by repeated solution in alcohol and precipitation with ether.

-

The following diagram illustrates the workflow for this historical isolation protocol.

References

- 1. Breaking the Stone Age: The History of Bladder Stone Treatment - Didusch Museum [urologichistory.museum]

- 2. Full text of "The book of Psalms of David the king and prophet : ...disposed according to the rhythmical structure of the original ; with three essays" [archive.org]

- 3. Uroscopy - Wikipedia [en.wikipedia.org]

Unraveling the Genesis of Uroxanthin: A Technical Guide to Early Theories

For Immediate Release

This in-depth technical guide illuminates the nascent theories surrounding the origin of uroxanthin, a urinary pigment that intrigued nineteenth and early twentieth-century scientists. Geared towards researchers, scientists, and professionals in drug development, this document meticulously explores the foundational hypotheses, experimental methodologies, and early quantitative data that paved the way for our modern understanding of tryptophan metabolism.

Introduction: The Enigma of Blue Urine

The appearance of a blue pigment in urine, often identified as indigo (B80030), was a curious phenomenon that prompted early scientific investigation. This pigment, or its precursor, was termed "this compound" by some early researchers. The central question that drove initial studies was its origin within the human body. Early theories coalesced around the idea of intestinal putrefaction of dietary components, a concept that laid the groundwork for understanding the intricate relationship between gut microbiota, protein digestion, and metabolic end products.

Foundational Theories on the Origin of this compound (Indican)

The early exploration of this compound, more commonly referred to as indican (B1671873) (indoxyl sulfate) in later literature, was pioneered by a handful of visionary chemists and physicians. Their work, though lacking the sophisticated tools of modern science, established the fundamental principles of its formation.

Arthur Hill Hassall (1854): The "Frequent Occurrence of Indigo in Human Urine"

Dr. Arthur Hill Hassall was among the first to systematically document the presence of indigo in urine. His research, communicated to the Royal Society in 1854, moved the observation from a mere curiosity to a subject of scientific inquiry.[1][2][3]

Core Hypothesis: Hassall proposed that the blue pigment, which he identified as indigo, was not an externally introduced substance but was formed within the body. He linked its appearance to certain pathological states and dietary factors, suggesting a metabolic origin. He observed that the formation of the blue pigment often occurred after the urine had been voided and exposed to air, indicating the presence of a colorless precursor.

Logical Framework of Hassall's Hypothesis

References

- 1. Unpublished paper, 'On the frequent occurence of indigo in human urine and on its chemical and physiological relations' by Arthur Hill Hassall | The Royal Society: Science in the Making [makingscience.royalsociety.org]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

Uroxanthin: A Historical Perspective on a Urinary Biomarker for Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of urine, or uroscopy, is one of the oldest diagnostic practices in medicine, with its roots in ancient civilizations. For centuries, the color of urine was considered a primary indicator of a patient's health, a window into the internal workings of the body. Central to this practice was the observation of the yellow pigment, which was historically referred to by various names, including the now-obsolete term "uroxanthin." This guide delves into the historical significance of this compound, now known as urochrome, as a biomarker for disease. It provides a technical overview of the early scientific investigations into its nature, the experimental methods used for its assessment, and its perceived role in various pathological states, particularly during the 19th and early 20th centuries. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the historical context of this urinary biomarker, which laid the groundwork for modern clinical chemistry and the ongoing search for novel biomarkers.

The Identity of this compound: From Obsolete Term to Scientific Understanding

The term "this compound" is now considered obsolete in the scientific literature.[1] Historical medical texts used it to describe the yellow pigment of urine.[2] Modern science has identified this pigment primarily as urochrome , a breakdown product of hemoglobin.[3][4][5] The terms urobilin (B239242) and urochrome are often used interchangeably in historical and even some modern texts to refer to the yellow pigment.[6][7]

The pioneering work in the chemical characterization of this urinary pigment was conducted by the German-British physician and scientist Johann Ludwig Wilhelm Thudichum in the latter half of the 19th century. His extensive research, detailed in publications such as "A Treatise on the Pathology of the Urine" (1858 and subsequent editions) and "A Manual of Chemical Physiology" (1872), laid the foundation for our understanding of urochrome.[1][6] Thudichum is credited with isolating and naming urochrome, recognizing it as the principal coloring matter of urine.[6]

Historical Significance as a Biomarker for Disease

Before the advent of more sophisticated diagnostic techniques, the color of urine was a critical, albeit rudimentary, biomarker. The intensity of the yellow color, attributed to the concentration of urochrome, was qualitatively or semi-quantitatively assessed to diagnose and prognosticate various diseases.[8] The practice of uroscopy, which dates back to ancient times, was systematized in the medieval period with the creation of "urine wheels." These charts correlated different urine colors with specific diseases, offering a standardized, though often inaccurate, diagnostic guide.[9][10]

In the 19th and early 20th centuries, with the rise of chemical pathology, the link between urochrome and disease was investigated more scientifically. Increased urochrome levels, resulting in darker yellow urine, were commonly associated with:

-

Febrile Diseases: Conditions accompanied by fever were widely reported to produce urine with a higher concentration of urochrome.[11] This was thought to be due to an increased metabolic rate and tissue breakdown.

-

Jaundice and Liver Diseases: While the presence of bilirubin (B190676) in the urine (bilirubinuria) is a more specific marker for certain liver conditions, the overall color of urine was a key diagnostic feature. In cases of obstructive jaundice, where bilirubin is prevented from reaching the gut, the production of urobilinogen (B88839), the precursor to urochrome, is reduced, leading to paler urine. Conversely, in hemolytic jaundice, where there is an excess breakdown of red blood cells, the production of urobilinogen and subsequently urochrome can be increased, leading to darker urine.[4][12]

Quantitative Data Presentation

Historical records on the quantitative analysis of urochrome are scarce and lack the precision of modern laboratory methods. The data presented below is a summary of the qualitative and semi-quantitative observations frequently cited in 19th and early 20th-century medical literature.

| Pathological Condition | Observed Urochrome Levels (Qualitative) | Associated Urine Color | Historical Interpretation |

| Febrile States (e.g., Typhoid, Pneumonia) | Increased | Dark Yellow to Reddish-Brown | Indication of heightened metabolism and "wasting" of tissues. |

| Hemolytic Jaundice | Increased | Dark Yellow to Orange | Sign of excessive breakdown of red blood cells. |

| Obstructive Jaundice | Decreased | Pale Yellow to Colorless | Indication of a blockage in the bile ducts. |

| Chronic Wasting Diseases (e.g., Tuberculosis) | Increased | Dark Yellow | A sign of the body consuming its own tissues. |

| Normal Health | Normal | Pale to Amber Yellow | Indication of a balanced state of health. |

Experimental Protocols

The methods for isolating and quantifying urochrome in the 19th and early 20th centuries were laborious and often yielded impure products. The following protocols are based on the descriptions found in the works of J.L.W. Thudichum and his contemporaries.

Thudichum's Method for the Isolation of Urochrome (Qualitative)

This protocol describes the general steps Thudichum would have used to isolate urochrome for further study. It was a qualitative process aimed at obtaining a concentrated form of the pigment.

Materials:

-

Large volumes of urine (often from patients with febrile diseases to obtain a higher concentration of pigment)

-

Milk of lime (a suspension of calcium hydroxide)

-

Hydrochloric acid

-

Alcohol (ethanol)

-

Ether

Procedure:

-

Precipitation: A large volume of urine was treated with milk of lime to precipitate phosphates, which would carry down the urochrome.

-

Filtration: The precipitate was collected by filtration.

-

Washing: The precipitate was washed with water to remove soluble impurities.

-

Extraction of the Pigment: The moist precipitate was then treated with a mixture of alcohol and hydrochloric acid. This would dissolve the urochrome, leaving behind the calcium phosphate.

-

Purification: The alcoholic solution of urochrome was further purified by repeated precipitation with water and redissolving in alcohol.

-

Final Isolation: The final product was obtained by evaporating the solvent. Thudichum described urochrome as a yellow, amorphous, and resinous substance.

Early Semi-Quantitative Estimation of Urochrome

Direct quantification of urochrome was not routinely performed. Instead, clinicians and researchers relied on the visual assessment of urine color or the measurement of related substances. The "urochrome coefficient" was a concept used to relate the amount of urochrome to other urinary constituents, such as total solids or urea.

Procedure for Estimating the "Degree of Coloration":

-

Visual Comparison: The color of the patient's urine was compared to a standardized color scale or to a series of solutions of known pigment concentration (e.g., potassium dichromate).

-

Spectroscopy (later development): In the late 19th and early 20th centuries, the spectroscope was used to characterize the absorption spectrum of urinary pigments, providing a more objective measure of their presence. Thudichum himself was a proponent of using spectroscopy in chemical analysis.

Signaling Pathways and Experimental Workflows

The concept of "signaling pathways" as we understand them today did not exist in the 19th century. However, the metabolic pathway leading to the formation of urochrome was beginning to be elucidated. The following diagrams, created using the DOT language, illustrate the historical understanding of the metabolic relationships and the experimental workflow for urochrome analysis.

Caption: Historical understanding of hemoglobin metabolism leading to urochrome formation.

Caption: Experimental workflow for historical uroscopy and urochrome analysis.

Conclusion

The study of "this compound," or urochrome, represents a fascinating chapter in the history of medical diagnostics. While the methods of the 19th and early 20th centuries lacked the precision and specificity of modern techniques, the focus on this urinary pigment as a biomarker for disease was a crucial step in the development of clinical pathology. The work of pioneers like J.L.W. Thudichum, though perhaps not widely appreciated in his own time, provided the chemical foundation for understanding the link between metabolic processes and the composition of urine. For today's researchers, this historical perspective underscores the enduring importance of urinary biomarkers and provides a context for the ongoing quest to identify novel, non-invasive indicators of disease. The evolution from the qualitative assessment of urine color to the quantitative analysis of specific molecules is a testament to the progress of scientific medicine.

References

- 1. catalog.hathitrust.org [catalog.hathitrust.org]

- 2. A treatise on the pathology of the urine : including a complete guide to its analysis / by J.L.W. Thudichum. | Wellcome Collection [wellcomecollection.org]

- 3. Johann Ludwig Wilhelm Thudichum | Open Library [openlibrary.org]

- 4. Full text of "Catalogue" [archive.org]

- 5. Historical Perspective - Liver Institute PLLC [liverinstitutepllc.org]

- 6. inhn.org [inhn.org]

- 7. Johann Ludwig Wilhelm Thudichum - Wikipedia [en.wikipedia.org]

- 8. labpedia.net [labpedia.net]

- 9. The History of Urinalysis. From ancient practices to modern diagnostics - Clinical Design [clinical.design]

- 10. Uroscopy - Wikipedia [en.wikipedia.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. wjpmr.com [wjpmr.com]

Unveiling Uroxanthin: A Technical Guide to Its Initial Chemical Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the initial chemical characterization of uroxanthin, a term historically used to describe a yellow pigment in urine. It has since been identified as indoxyl sulfate (B86663). This document delves into the foundational experiments, methodologies, and early understanding of this compound, offering a valuable historical perspective for researchers in the fields of biochemistry, drug development, and clinical chemistry.

Introduction: The Quest for the Yellow Pigment of Urine

In the 19th century, the chemical composition of bodily fluids was a burgeoning area of scientific inquiry. The distinct yellow color of urine, a readily available biological sample, attracted significant attention. The term "this compound" was coined by the Austrian chemist Johann Florian Heller to describe the substance he believed to be responsible for this yellow hue. Early investigations into this compound were pivotal in the nascent field of clinical chemistry, laying the groundwork for understanding metabolic pathways and identifying potential biomarkers of disease.

This guide will detail the classical methods employed in the initial attempts to isolate and characterize this compound, which we now know as indoxyl sulfate. The focus will be on the qualitative and, where available, quantitative data from these pioneering studies.

Isolation and Early Physicochemical Property Analysis

The initial isolation of this compound from urine was a challenging endeavor for 19th-century chemists. The process, while not explicitly detailed in readily available records, would have likely involved precipitation and extraction techniques common in that era.

Modern analysis of the compound identified as this compound, indoxyl sulfate (in its potassium salt form), provides the following physicochemical properties. It is important to note that these values were not available to the original researchers but provide a contemporary understanding of the substance they were investigating.

| Property | Value |

| Molecular Formula | C₈H₆KNO₄S |

| Molecular Weight | 251.3 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility in Water | Miscible |

| Solubility in Organic Solvents | Soluble in DMSO (~30 mg/ml) and DMF (~30 mg/ml)[1][2] |

| λmax | 221, 281 nm[1] |

Experimental Protocols: The Foundational Assays

The primary method for the initial chemical characterization of this compound was through colorimetric reactions, most notably Heller's test for indican (B1671873) (indoxyl sulfate).

Heller's Test for Indican (this compound)

This qualitative test was a cornerstone in the early identification of what was then called this compound in urine. The test is based on the acid hydrolysis of indoxyl sulfate, followed by an oxidation reaction that produces colored indigoid compounds.

Principle: Concentrated nitric acid and hydrochloric acid are used to hydrolyze indoxyl sulfate to indoxyl. The indoxyl is then oxidized by the nitric acid to form a mixture of indigo (B80030) blue (uroglaucin) and indigo red (urrhodin), resulting in a characteristic color change.

Experimental Protocol:

-

To 5 mL of hydrochloric acid (specific gravity 1.19) in a test tube, add 2 mL of urine.

-

Carefully add 5 drops of concentrated nitric acid.

-

Heat the mixture to boiling.

-

Observe the color change. A violet color, which transitions to blue and then to red, indicates the presence of indican (this compound).[3]

Visualizing the Workflow and Chemical Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the characterization of this compound and the chemical logic behind Heller's test.

Caption: Experimental workflow for Heller's test for this compound (indican).

Caption: Proposed chemical pathway in Heller's test.

Conclusion: From this compound to Indoxyl Sulfate

The initial chemical characterization of this compound, though lacking the sophisticated analytical techniques of modern chemistry, was a significant step in the history of medical biochemistry. The qualitative colorimetric tests, particularly Heller's test, provided the first insights into the chemical nature of this urinary pigment. These early investigations correctly identified a precursor that, upon chemical treatment, yielded colored compounds, a phenomenon we now understand as the conversion of indoxyl sulfate to indigoid pigments. This foundational work paved the way for the eventual identification of this compound as indoxyl sulfate and contributed to the broader understanding of tryptophan metabolism and its clinical significance. This historical journey underscores the importance of observational chemistry in the era before modern instrumentation and highlights the intellectual lineage of today's advanced biochemical research.

References

Unraveling Uroxanthin: A Technical Guide to its Etymological and Medical History

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical and chemical lineage of the term "uroxanthin," a now-obsolete medical term that once held significance in the nascent field of clinical chemistry. We delve into the etymology, the key scientific figures who defined and debated its nature, and the experimental protocols that were developed to detect its presence in urine. This paper aims to provide a clear and detailed understanding of the historical context surrounding urinary pigments and the evolution of diagnostic urinalysis.

Etymology and Early Concepts

The term "this compound," now considered obsolete in medical terminology, is derived from the Greek words ouron (urine) and xanthos (yellow). It was first introduced into the medical lexicon in the mid-19th century to describe the substance believed to be the primary yellow pigment of urine.

The historical understanding of this compound is intrinsically linked with the identification of other urinary components, particularly indican (B1671873) and urochrome . Initially, these terms were often used interchangeably or with overlapping definitions, leading to considerable confusion in the scientific literature of the era.

-

This compound: Coined by the Austrian chemist Johann Florian Heller, this term was used to describe a yellow substance in urine that, upon the addition of strong acids, would produce colored precipitates.

-

Indican: This term was used by the English chemist Edward Schunck to describe a substance he isolated from urine that was a precursor to indigo-blue. It was later determined that the "indican" found in urine is chemically indoxyl sulfate (B86663) , a metabolite of tryptophan. This is distinct from the indican found in plants, which is a different glycoside.

-

Urochrome: A term introduced by the German-British physician and biochemist Johann Ludwig Wilhelm Thudichum, who considered it to be the principal yellow pigment of normal urine.

Through the latter half of the 19th century, extensive research clarified that Heller's "this compound" and Schunck's urinary "indican" were, in fact, the same compound: indoxyl sulfate. The characteristic color changes observed in the presence of strong acids were due to the oxidation of indoxyl (derived from the hydrolysis of indoxyl sulfate) into indigo (B80030) blue (uroglaucin) and indigo red (urrhodin).

The Central Figures and Their Contributions

The story of this compound is a story of competing theories and the gradual refinement of chemical analysis. Three figures stand out for their pivotal contributions and, at times, conflicting views:

-

Johann Florian Heller (1813-1871): An Austrian chemist who is credited with naming "this compound." His work laid the foundation for the chemical testing of urine for this substance. He developed a specific test, "Heller's Test," which became a standard method for detecting indican in urine.

-

Edward Schunck (1820-1903): An English chemist who conducted extensive research on indigo precursors. In 1857, he published his work "On the Occurrence of Indigo-blue in Urine," where he described isolating a substance he called "indican" from urine. His work was crucial in linking the urinary substance to the well-known dye, indigo.

-

Johann Ludwig Wilhelm Thudichum (1829-1901): A German-British physician and biochemist who made significant contributions to the field of neurochemistry. In his "A Treatise on the Pathology of the Urine," he introduced the term "urochrome" and argued that it was the sole yellow pigment of urine, distinct from the precursors of indigo.

The scientific discourse between these researchers, particularly the debate over whether this compound/indican was the primary source of urine's yellow color or if that role belonged to urochrome, spurred further investigation and ultimately led to a more accurate understanding of the complex composition of urinary pigments.

Quantitative Data from Historical Studies

While the 19th-century literature is rich in qualitative descriptions, precise quantitative data is less common and often presented in descriptive terms rather than extensive tables. However, some semi-quantitative findings were reported.

One of the earliest pieces of semi-quantitative data comes from Edward Schunck's 1857 study on the prevalence of indigo precursors in urine.

| Study Participant Group | Number of Individuals Tested | Number with Positive Results for Indigo Precursor |

| Healthy, working-class individuals (ages 7-55) | 40 | 39 |

Table 1: Semi-quantitative findings from Schunck's 1857 study on the occurrence of indigo precursors in the urine of healthy individuals.[1]

This study was significant as it demonstrated that the substance leading to indigo formation was a common constituent of healthy urine, not just a marker of disease.

Later in the 19th and early 20th centuries, more refined quantitative methods were developed, but these fall outside the primary historical scope of the term "this compound."

Experimental Protocols

The detection of "this compound" (indican) in the 19th century relied on colorimetric tests that took advantage of its conversion to indigo pigments in the presence of strong acids and oxidizing agents. Several variations of these tests were developed.

Heller's Test for this compound (Indican)

This was one of the earliest and most fundamental tests.

Principle: The test is based on the principle that strong acids hydrolyze indoxyl sulfate (this compound) to indoxyl, which is then oxidized to form colored compounds, primarily indigo blue and indigo red.

Reagents:

-

Concentrated Hydrochloric Acid (HCl)

-

Concentrated Nitric Acid (HNO₃)

Procedure:

-

To a small volume of urine (approximately 2-5 mL) in a test tube, add an equal volume of concentrated hydrochloric acid.

-

Add a few drops of concentrated nitric acid.

-

Gently heat the mixture.

-

Observe the color change. A blue to violet color indicates the presence of this compound (indican).

Jaffé's Test for Indican

This test was another popular method for indican detection.

Principle: Similar to Heller's test, this method uses a strong acid and an oxidizing agent to convert indoxyl to indigo blue.

Reagents:

-

Concentrated Hydrochloric Acid (HCl)

-

Solution of Calcium Hypochlorite (B82951) (a source of chlorine as an oxidizing agent)

-

Chloroform (B151607) (CHCl₃)

Procedure:

-

Mix equal volumes of urine and concentrated hydrochloric acid in a test tube.

-

Add a few drops of calcium hypochlorite solution and mix gently.

-

Add a small amount of chloroform to the mixture.

-

Invert the test tube several times to allow the chloroform to extract the colored pigments.

-

Allow the layers to separate. A blue coloration in the lower chloroform layer indicates a positive result.

Obermayer's Test for Indican

This test, a modification of earlier methods, became a widely used standard.

Principle: This test utilizes a specific reagent containing an oxidizing agent in a strong acid solution to facilitate the conversion of indoxyl to indigo blue.

Reagents:

-

Obermayer's Reagent: A solution of ferric chloride (FeCl₃) in concentrated hydrochloric acid (HCl).

-

Chloroform (CHCl₃)

Procedure:

-

To a sample of urine in a test tube, add an equal volume of Obermayer's reagent.

-

Stopper the test tube and invert it several times to ensure thorough mixing.

-

Add a few milliliters of chloroform.

-

Invert the tube again to extract the pigment into the chloroform layer.

-

Allow the layers to settle. A blue to violet color in the chloroform layer indicates the presence of indican.

Visualizing the Historical and Chemical Relationships

The relationships between the key terms and the chemical processes described can be visualized to provide a clearer understanding of the historical context.

The diagram above illustrates the historical convergence of the terms "this compound" and "urinary indican" to the chemical identity of indoxyl sulfate. It also shows the metabolic pathway from tryptophan to indoxyl sulfate and its subsequent conversion to the colored compounds observed in historical tests.

This diagram outlines the sequential steps of Heller's test for this compound, highlighting the key chemical transformations that lead to the observable color change.

Conclusion

The term "this compound" represents a fascinating chapter in the history of medical chemistry. While now superseded by more precise biochemical terminology, its story highlights the critical process of scientific inquiry, involving observation, hypothesis, debate, and the continual refinement of experimental techniques. The journey from the descriptive term "this compound" to the specific chemical entity "indoxyl sulfate" mirrors the broader evolution of medicine from a practice based on qualitative observation to a science grounded in quantitative biochemical analysis. For researchers and professionals in drug development, understanding this history provides valuable context for the origins of modern clinical diagnostics and the foundational principles of metabolism and excretion.

References

The Elusive Uroxanthin: A 19th-Century Quest for the Color of Urine

For researchers, scientists, and professionals in drug development, understanding the historical context of scientific inquiry can provide valuable insights into the evolution of diagnostic and therapeutic approaches. The 19th century marked a pivotal period in the chemical analysis of urine, a practice driven by the desire to unravel the mysteries of physiology and disease. Central to this endeavor was the identification of the substances responsible for urine's characteristic color. This technical guide delves into the key 19th-century scientific papers that mention "uroxanthin," a term once used to describe the yellow pigment of urine, and explores the related urinary pigments that captivated the attention of early biochemists.

The Rise and Fall of "this compound"

The term "this compound" appears in 19th-century literature as a descriptor for the yellow pigment of urine; however, it is now considered obsolete[1][2]. Its etymology, derived from "uro-" (urine) and "xanthin" (yellow), reflects the primary observational characteristic used in early urinalysis[1]. While the term itself has faded from the scientific lexicon, the pursuit of the molecule it represented laid the groundwork for our modern understanding of urinary biochemistry.

J.L.W. Thudichum and the Naming of Urochrome

Other Urinary Pigments of the 19th Century

The scientific inquiry of the 19th century was not limited to the yellow pigment of urine. Researchers also investigated other colored compounds that appeared in urine under various physiological and pathological conditions. Two such pigments that garnered attention were "cyanourine" and "uroerythrin."

Cyanourine: The Blue Enigma

In the early 19th century, reports of blue urine sparked considerable debate among chemists and physicians. In 1825, Henri Braconnot identified a substance he termed "cyanourine" in such samples[5]. The prevailing hypothesis, supported by researchers like Jean Sebastien Eugène Julia Fontenelle, was that the blue color resulted from the presence of iron hydrocyanate[5]. However, this theory was challenged when blue urine was observed in patients who had not ingested iron-based remedies[5]. Jöns Jakob Berzelius, a prominent chemist of the era, concluded in 1833 that the blue substances in urine could be of various natures, with some attributing the color to the presence of indigo[5].

Uroerythrin: The Red Sediment

Another pigment of interest was uroerythrin, a red pigment often found in urinary sediments, particularly in acidic urine that has been stored at a low temperature. This pigment was first noted by Simons in 1842[6]. Increased amounts of uroerythrin were observed in pathological states, such as metabolic disorders accompanied by high fever or tissue degradation[6]. The chemical structure of uroerythrin, however, remained elusive until the 20th century[6][7].

Methodologies of 19th-Century Urinalysis

The experimental protocols of the 19th century were rudimentary by modern standards but represented the cutting edge of analytical chemistry at the time. The primary methods involved:

-

Visual Inspection: The color, clarity, and consistency of urine were the initial and most crucial diagnostic indicators[8].

-

Microscopy: The latter half of the 19th century saw the systematic use of microscopy to examine urinary sediments for crystals, cells, and casts[9].

-

Chemical Analysis: Qualitative chemical tests were developed to identify specific substances. For example, the ring test for albuminuria and tests for hematuria were widely used[10]. The development of dry chemistry on test papers began in the 1880s, simplifying some of these analyses[11].

The logical workflow for the investigation of urinary pigments in the 19th century can be visualized as follows:

References

- 1. This compound - Wiktionary, the free dictionary [en.wiktionary.org]

- 2. This compound | Definition of this compound at Definify [definify.com]

- 3. Urochrome; the Colouring Matter of Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urochrome; the Colouring Matter of Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urine chemical studies in the first half of nineteenth century: the cianorina - La Rivista Italiana della Medicina di Laboratorio 2020 Settembre;16(3):218-24 - Minerva Medica - Journals [minervamedica.it]

- 6. Uroerythrin - Wikipedia [en.wikipedia.org]

- 7. Isolation and identification of the urinary pigment uroerythrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. As Good as Gold | Science History Institute [sciencehistory.org]

- 9. The history of urinary microscopy to the end of the 19th century - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diagnosis in the laboratory - EAU European Museum of Urology [history.uroweb.org]

- 11. A marvel of colors and ingredients. The story of urine test strip - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Role of Uroxanthin in the Understanding of Urine Composition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The scientific endeavor to understand the composition of urine has a rich history, transitioning from observational uroscopy to sophisticated chemical analysis. Central to this historical narrative is the investigation of urinary pigments, the substances that impart urine with its characteristic color. This technical guide delves into the historical role of uroxanthin , an obsolete term for the primary yellow pigment in urine, now scientifically known as urochrome or urobilin . By examining the pioneering work of 19th-century chemists, we can appreciate the foundational experimental approaches that paved the way for modern clinical urinalysis. This document provides a detailed account of the historical methodologies, quantitative data, and the evolving understanding of this key urinary component.

Historical Context: From Uroscopy to Chemical Analysis

For centuries, the visual inspection of urine, or uroscopy, was a primary diagnostic tool for physicians. The color, clarity, and sediment of urine were thought to reflect the balance of the body's humors. While empirical and often inaccurate, uroscopy represented an early form of non-invasive diagnosis. The 19th century marked a significant shift towards a more scientific approach, with chemists beginning to isolate and characterize the specific chemical constituents of urine. This era saw the first systematic investigations into the nature of urinary pigments, moving beyond simple color observation to understanding their chemical identity and physiological origin.

The Emergence of "this compound" and its Identification as Urochrome

The term "this compound" appears in 19th-century literature to describe the yellow coloring matter of urine. However, the seminal work in this area was conducted by Johann Ludwig Wilhelm Thudichum, who in 1864, published a detailed account of his research on this pigment, which he named "urochrome".[1][2][3] Over time, "urochrome" became the accepted scientific term, and "this compound" fell into disuse. Thudichum's research, along with that of his contemporaries, laid the groundwork for understanding that urochrome is a product of hemoglobin metabolism.

Experimental Protocols for the Isolation and Characterization of Urochrome (this compound)

The 19th-century methods for isolating urochrome were laborious and relied on principles of precipitation, extraction, and purification. The following protocols are based on the work of Thudichum and his contemporaries, as described in the available historical literature.

Thudichum's Method for Urochrome Isolation (1864)

This protocol outlines the multi-step process developed by J.L.W. Thudichum to isolate urochrome from urine.

Objective: To isolate the yellow pigment (urochrome) from human urine.

Materials:

-

Large quantities of fresh human urine

-

Milk of lime (calcium hydroxide (B78521) suspension)

-

Oxalic acid

-

Alcohol (rectified spirit)

-

Ether

-

Baryta water (barium hydroxide solution)

-

Carbonic acid gas

-

Filtration apparatus

Methodology:

-

Precipitation of Phosphates and Urochrome:

-

Treat fresh urine with an excess of milk of lime.

-

This precipitates the earthy phosphates, along with a significant portion of the urochrome, which adsorbs to the precipitate.

-

Allow the precipitate to settle and collect it by filtration.

-

-

Liberation of Urochrome:

-

Wash the precipitate with water.

-

Suspend the washed precipitate in a small amount of water.

-

Decompose the precipitate by adding a solution of oxalic acid, carefully avoiding a large excess. This liberates the urochrome into the solution.

-

-

Extraction and Purification:

-

Filter the mixture to remove the insoluble calcium oxalate.

-

Evaporate the filtrate to a syrupy consistency.

-

Extract the syrupy residue with alcohol. The urochrome dissolves in the alcohol, leaving behind other urinary constituents.

-

Filter the alcoholic extract and evaporate it to dryness.

-

-

Further Purification with Baryta:

-

Dissolve the dried alcoholic extract in water.

-

Add baryta water to the solution to precipitate the urochrome as a barium salt.

-

Collect the precipitate and wash it with water.

-

Suspend the precipitate in water and decompose it by passing a stream of carbonic acid gas through the suspension. This precipitates barium carbonate and releases the purified urochrome into the solution.

-

Filter the solution to remove the barium carbonate.

-

Evaporate the filtrate to obtain the purified urochrome.

-

Alternative Isolation Method (Contemporary to Thudichum)

Other researchers in the 19th century employed similar principles with slight variations in their protocols.

Objective: To isolate urochrome using a simplified precipitation method.

Materials:

-

Urine

-

Lead acetate (B1210297) solution

-

Basic lead acetate solution

-

Sulphuretted hydrogen (hydrogen sulfide)

Methodology:

-

Precipitation with Lead Acetate:

-

Add neutral lead acetate to the urine to precipitate chlorides and some other substances.

-

Filter the solution.

-

Add basic lead acetate to the filtrate to precipitate the urochrome.

-

-

Liberation of Urochrome:

-

Collect the precipitate and suspend it in water.

-

Pass a stream of sulphuretted hydrogen through the suspension to precipitate the lead as lead sulfide.

-

Filter the solution to remove the lead sulfide. The filtrate contains the urochrome.

-

Data Presentation

Quantitative analysis in the 19th century was challenging, and precise data on the concentration of urochrome in urine is scarce in early publications. However, Thudichum did perform elementary analysis on his isolated urochrome.

| Element | Percentage Composition (Thudichum's Analysis) |

| Carbon | 58.62% |

| Hydrogen | 6.64% |

| Nitrogen | 8.21% |

| Oxygen | 26.53% |

Note: This data is historical and should be interpreted within the context of 19th-century analytical techniques, which were less precise than modern methods.

Mandatory Visualization

The following diagrams illustrate the historical workflow for urochrome isolation and the conceptual understanding of its metabolic origin in the 19th century.

Caption: Thudichum's experimental workflow for the isolation of urochrome from urine (1864).

Caption: 19th-century conceptual understanding of the origin of urochrome.

Conclusion

The historical investigation into "this compound," or urochrome, was a pivotal chapter in the development of our understanding of urine composition. The meticulous, albeit rudimentary by modern standards, experimental work of 19th-century scientists like J.L.W. Thudichum provided the first chemical insights into the nature of urinary pigments. Their methods of isolation and characterization, relying on classical chemical techniques, established the foundation for the subsequent elucidation of the metabolic pathways of heme degradation. This historical perspective not only highlights the ingenuity of early researchers but also underscores the continuous evolution of analytical and biomedical sciences. The journey from the qualitative art of uroscopy to the quantitative science of urinalysis was significantly advanced by the quest to understand the chemical identity of the substances coloring our urine.

References

From Uroxanthin to Urochrome: A Historical and Technical Guide to the Yellow Pigment of Urine

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide charts the historical journey of scientific understanding surrounding the primary yellow pigment of urine, from the early misidentification of "uroxanthin" to the systematic characterization of "urochrome," now known as urobilin (B239242). We will delve into the pivotal discoveries, the brilliant minds behind them, and the evolution of experimental techniques that unraveled the nature of this fundamental biological substance. This whitepaper provides a detailed timeline, experimental protocols from key historical research, and a summary of the quantitative data that underpinned these discoveries, offering valuable insights for today's researchers in analytical chemistry, diagnostics, and drug development.

A Tale of Two Pigments: The Historical Timeline

The story of urine's yellow color is a fascinating chronicle of 19th-century analytical chemistry, marked by initial misconceptions and culminating in a more accurate understanding that laid the groundwork for modern clinical chemistry.

The narrative begins with the work of Johann Florian Heller in 1854 . Heller, a prominent physiological chemist, described a substance he named "this compound" as the yellow pigment of urine. His test for this substance, which involved the addition of nitric acid to urine, produced a characteristic color change. However, it was later revealed that Heller's "this compound" was not the true yellow pigment but rather indican , a colorless substance that, upon oxidation, forms indigo (B80030) blue and indigo red. Heller's test was, in fact, a method for detecting indicanuria, a condition associated with certain metabolic and intestinal disorders.

The crucial turning point came in 1864 with the meticulous work of Johann Ludwig Wilhelm Thudichum , a German-born physician and chemist working in London. In his seminal paper, "Urochrome; the Colouring Matter of Urine," Thudichum introduced the term "urochrome" to describe what he had isolated and identified as the genuine yellow pigment responsible for the characteristic color of normal urine. He recognized that this substance was distinct from the chromogens that produced colored compounds upon the addition of acids, as was the case with Heller's "this compound." Thudichum's research, for which he was awarded the Hastings Gold Medal of the British Medical Association, marked a significant step forward in the accurate chemical analysis of urine.

Following Thudichum's discovery, other notable chemists of the era contributed to the growing body of knowledge. Edward Schunck , in a paper presented in 1867 , detailed his own investigations into the "Colouring Matters of the Urine," further distinguishing between the different pigments present. The influential physiological chemist Felix Hoppe-Seyler and his contemporaries, through their comprehensive handbooks and research, helped to solidify the understanding of urochrome and other urinary constituents. Figures like Archibald Garrod also made significant contributions to the study of urinary pigments in the context of "inborn errors of metabolism."

The scientific community gradually adopted Thudichum's terminology and understanding, and the term "this compound" in the context of the primary yellow pigment fell into disuse, correctly relegated to its association with indican. The 20th century brought further elucidation of the chemical structure of urochrome, ultimately revealing it to be urobilin , a linear tetrapyrrole and a breakdown product of heme from the degradation of red blood cells.

Quantitative Data Summary

The quantitative analysis of urinary pigments in the 19th century was challenging due to the limitations of the available techniques. However, researchers of the era made significant efforts to quantify their findings. The following tables summarize the key quantitative data available from historical records.

| Researcher | Substance | Key Quantitative Findings | Year |

| J.L.W. Thudichum | Urochrome | While specific yields are not readily available in summarized form, Thudichum performed elemental analysis to determine the empirical formula of urochrome. | 1864 |

| E. Schunck | Urinary Pigments | Schunck's work focused on the separation and qualitative characterization of different pigments rather than precise quantification of a single entity. | 1867 |

Key Experimental Protocols

To provide a deeper understanding of the scientific rigor of 19th-century physiological chemistry, this section details the experimental protocols used by the pioneers in the study of urinary pigments.

Heller's Test for "this compound" (Indican)

This protocol, while not for the true yellow pigment, is historically significant.

Objective: To detect the presence of "this compound" (indican) in urine.

Methodology:

-

To a small volume of urine in a test tube, add an equal volume of concentrated hydrochloric acid.

-

Add a few drops of nitric acid.

-

Gently heat the mixture.

-

Observation: A color change to violet or blue indicates the presence of indican.

Thudichum's Isolation of Urochrome

Thudichum's methods were groundbreaking for their time and involved a series of precipitation and extraction steps. He described several variations in his publications, including his "Manual of Chemical Physiology."

Objective: To isolate the true yellow pigment of urine, urochrome.

Methodology (A Generalized Reconstruction):

-

Precipitation with Phosphomolybdic Acid:

-

Treat a large volume of fresh urine with a solution of phosphomolybdic acid. This precipitates the urochrome along with other nitrogenous substances.

-

Collect the precipitate by filtration.

-

-

Decomposition of the Precipitate and Extraction:

-

Suspend the precipitate in water and decompose it by adding an excess of barium carbonate or lead carbonate.

-

The phosphoric and molybdic acids precipitate as barium or lead salts, leaving the urochrome in solution.

-

Filter the mixture to remove the insoluble salts.

-

-

Alternative Precipitation with Lead Acetate:

-

As an alternative to phosphomolybdic acid, treat the urine with a solution of neutral lead acetate, followed by basic lead acetate. This also precipitates the urochrome.

-

Collect the lead precipitate.

-

-

Liberation of Urochrome from the Lead Precipitate:

-

Suspend the lead precipitate in alcohol.

-

Decompose the precipitate by passing a stream of hydrogen sulfide (B99878) gas through the suspension. This precipitates lead sulfide.

-

Filter off the lead sulfide. The alcoholic solution now contains the urochrome.

-

-

Purification:

-

The resulting solution containing urochrome would then be subjected to further purification steps, such as evaporation of the solvent and repeated dissolutions and precipitations to obtain a more purified product for analysis.

-

Signaling Pathways and Logical Relationships

The understanding of urochrome's origin and its relationship to other biological molecules has evolved significantly. The following diagrams illustrate these relationships.

Historical Progression of Understanding

Caption: Transition from the misidentified "this compound" to the correctly identified "urochrome" (urobilin).

Biosynthetic Pathway of Urobilin (Urochrome)

Caption: The metabolic pathway from heme to urobilin (urochrome).

Thudichum's Urochrome Isolation Workflow

Caption: A generalized workflow for Thudichum's isolation of urochrome.

Methodological & Application

Application Notes and Protocols for the Historical Extraction of Uroxanthin (Indican) from Urine

Introduction

Historically, the term "uroxanthin" was used to describe a substance in urine that, upon chemical treatment, would yield colored pigments, notably indigo (B80030) blue and indigo red. It is now understood that this compound is indican (B1671873), or indoxyl sulfate (B86663), a metabolic product of tryptophan. In the 19th century, several qualitative tests were developed to detect the presence of indican in urine, as its elevated levels were often associated with certain physiological and pathological conditions. These methods relied on the acid hydrolysis of indican to indoxyl, followed by oxidation to produce the characteristic colored indigo pigments.

Metabolic Pathway of Tryptophan to Indican

Indican is a downstream product of the metabolic breakdown of the essential amino acid tryptophan. In the gut, intestinal bacteria metabolize tryptophan to indole (B1671886). The indole is then absorbed into the bloodstream and transported to the liver, where it is hydroxylated to indoxyl and subsequently conjugated with sulfate to form indoxyl sulfate (indican), which is then excreted in the urine.

Application Notes and Protocols for the Spectroscopic Analysis of Historical Uroxanthin (Indigo Precursor) Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of historical dyes provides invaluable insights into the technological capabilities, trade routes, and cultural practices of past civilizations. Uroxanthin, more commonly known in its glycoside form as indican (B1671873), is a primary precursor to indigo (B80030), one of the most significant natural blue dyes in history. Found in plants such as Indigofera tinctoria and Isatis tinctoria, indican itself is colorless. Through enzymatic hydrolysis and subsequent oxidation, it is converted to the vibrant blue pigment indigo. Therefore, the spectroscopic analysis of historical samples suspected of containing this compound derivatives invariably focuses on the identification of indigo, its isomer indirubin (B1684374), and their potential degradation products.

These application notes provide a comprehensive overview of the methodologies employed for the spectroscopic characterization of indigo and related compounds from historical artifacts, particularly textiles. The protocols detailed below are designed to guide researchers in the extraction and analysis of these ancient biomolecules, while the data presented offers a reference for the interpretation of spectroscopic results.

Data Presentation: Spectroscopic Characteristics of Indigo and Indirubin

The following tables summarize the key spectroscopic data for indigo and its common isomer, indirubin, which is often found alongside indigo in natural dye preparations. This quantitative data is essential for the identification of these pigments in historical samples.

Table 1: UV-Visible Absorption Maxima

| Compound | Solvent/Method | λmax (nm) | Reference(s) |

| Indigo | Chloroform | 611 | |

| Indigo | Acetone-Water (60/40 v/v) | 616 | [1] |

| Indigo | General Range | 550-700 | [2] |

| Indigo | General Range | 620-650 | [3] |

| Indigo | UV region | 268, 287 | [4] |

| Indigo | Visible region | 612 | [4] |

| Indirubin | Methanol | 547 | [4] |

| Indirubin | UV region | 293, 363 | [4] |

| Leuco-indigo | Aqueous with dithionite | 410 | [1] |

Table 2: Key Fourier-Transform Infrared (FTIR) Spectroscopy Bands (cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment | Compound(s) | Reference(s) |

| 3269 | N-H stretching (strongest for Indigo) | Indigo | [4] |

| 3433 | N-H stretching (strongest for Indirubin) | Indirubin | [4] |

| 1586–1701 | C=C, C=O, and N–H stretching | Indigoids | [4] |

| 1483, 1462 | Ring C–C stretching | Indigo, Indirubin | [4] |

| 3200-3600 | C=C, -CH, and C-N groups | Indigo | [5] |

| 1500-1600 | C=C, -CH, and C-N groups | Indigo | [5] |

| 1340-1470 | C=C, -CH, and C-N groups | Indigo | [5] |

| 1180-1360 | C=C, -CH, and C-N groups | Indigo | [5] |

Table 3: Prominent Raman Spectroscopy Peaks (cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment | Compound(s) | Reference(s) |

| 1575 | Ring stretching (intense) | Indigo (Indigotin) | [6] |

| 1572 | Strongest intensity for Indigo | Indigo | [4] |

| 1587 | Strongest intensity for Indirubin | Indirubin | [4] |

| 545 | Intense peak | Indigo (Indigotin) | [6] |

| 253 | Intense peak | Indigo (Indigotin) | [6] |

| 1571 | Ring stretching mode with shoulder at 1581 | Indigo | [7] |

Experimental Protocols

The successful analysis of historical samples requires meticulous sample preparation and the application of appropriate analytical techniques. The following protocols provide detailed methodologies for the extraction and spectroscopic analysis of indigoid dyes from historical textiles.

Protocol 1: Mild Extraction of Dyes from Historical Textiles

This protocol is designed to extract dyes from delicate historical textiles while minimizing damage to the fibers and preserving the chemical integrity of the dye molecules, including potential glycosidic precursors.[8]

Materials:

-

Historical textile sample (approximately 1 mg)[9]

-

Formic acid solution

-

Ethylenediaminetetraacetic acid (EDTA) solution

-

Methanol

-

Water

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Pipettes

Procedure:

-

Carefully excise a small, representative sample from an inconspicuous area of the textile.

-

Place the sample into a microcentrifuge tube.

-

Prepare an extraction solution of formic acid and EDTA in a methanol/water mixture.[8]

-

Add 100-200 µL of the extraction solution to the sample in the microcentrifuge tube.

-

Gently vortex the tube for 1 minute to ensure the sample is fully submerged and agitated.

-

Incubate the sample at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes), avoiding excessive heat which can degrade the dye.

-

After incubation, centrifuge the tube to pellet the textile fibers.

-

Carefully pipette the supernatant, which now contains the extracted dye, into a clean tube for analysis.

-

The extracted solution can now be analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector.

Protocol 2: Spectroscopic Analysis of Extracted Dyes

A. UV-Visible (UV-Vis) Spectroscopy

This protocol outlines the steps for analyzing the extracted dye solution using a UV-Vis spectrophotometer to identify the characteristic absorption maxima of indigo and indirubin.

Materials:

-

Extracted dye solution

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Solvent for dilution (e.g., chloroform, methanol, or the extraction solvent)

Procedure:

-

Calibrate the UV-Vis spectrophotometer using a blank solution (the same solvent used for dilution).

-

Dilute a small aliquot of the extracted dye solution with the appropriate solvent to obtain an absorbance within the linear range of the instrument.

-

Transfer the diluted sample to a quartz cuvette.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum over a range of 200-800 nm.

-

Identify the wavelengths of maximum absorbance (λmax) and compare them to the reference data in Table 1 to identify the pigments present.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the dye molecules, providing a molecular fingerprint.

Materials:

-

Dried dye extract

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Potassium bromide (KBr) for pellet preparation (alternative method)

Procedure (using ATR-FTIR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the dried dye extract directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Compare the resulting spectrum with reference spectra and the characteristic bands listed in Table 2.

C. Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that can often be used directly on a textile fiber, minimizing the need for extraction.

Materials:

-

Raman spectrometer with a microscope

-

Historical textile sample or extracted dye

Procedure:

-

Place the textile fiber or a small amount of the dried extract on a microscope slide.

-

Focus the laser of the Raman spectrometer on the sample.

-

Acquire the Raman spectrum, being mindful of potential fluorescence from the sample, which can interfere with the signal.[4]

-

Compare the obtained Raman shifts with the known peaks for indigo and indirubin as detailed in Table 3.[6]

Mandatory Visualizations

Indigo Formation Pathway

The following diagram illustrates the biochemical pathway for the formation of indigo from its precursor, indican, which is naturally present in the plant.

Caption: Biochemical pathway of indigo formation from indican.

Experimental Workflow for Spectroscopic Analysis

This diagram outlines the logical flow of the experimental process, from sample acquisition to data analysis.